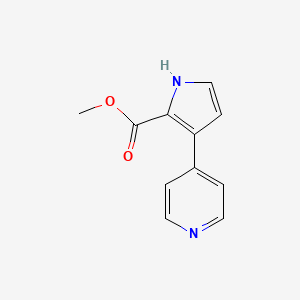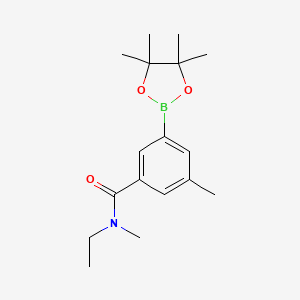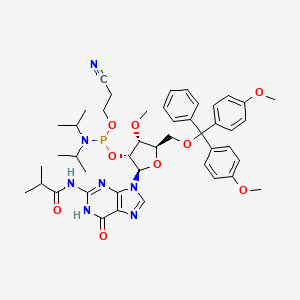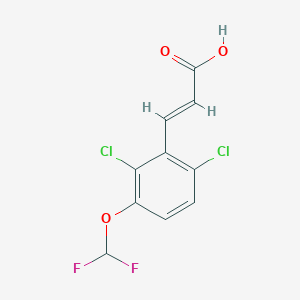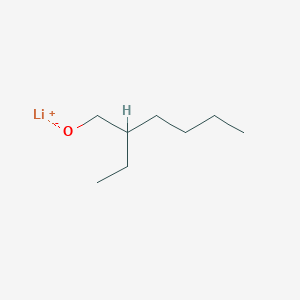
Lithium 2-ethylhexan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-ethylhexan-1-olate is an organolithium compound with the molecular formula C₈H₁₇LiO. It is a lithium salt of 2-ethylhexan-1-ol, a branched-chain alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-ethylhexan-1-olate can be synthesized through the reaction of 2-ethylhexan-1-ol with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2-ethylhexan-1-ol+Li→Lithium 2-ethylhexan-1-olate+H2
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2-ethylhexan-1-ol is reacted with lithium metal under controlled conditions. The process ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-ethylhexan-1-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lithium salts of carboxylic acids.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Typical reducing conditions involve hydrogen gas or hydride donors.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Lithium salts of carboxylic acids.
Reduction: Reduced organic compounds.
Substitution: Substituted organic molecules with lithium as a leaving group.
Scientific Research Applications
Lithium 2-ethylhexan-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-lithium bonds.
Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lithium 2-ethylhexan-1-olate involves the formation of carbon-lithium bonds, which are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-ethylhexanoate
- Lithium 2-ethylhexoxide
- Lithium 2-ethyl-1-hexylate
Uniqueness
Lithium 2-ethylhexan-1-olate is unique due to its specific structure, which provides distinct reactivity compared to other lithium alkoxides. Its branched-chain structure offers steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Properties
CAS No. |
34689-96-8 |
|---|---|
Molecular Formula |
C8H17LiO |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
lithium;2-ethylhexan-1-olate |
InChI |
InChI=1S/C8H17O.Li/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChI Key |
LWKRTMNGAUUVIN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCC(CC)C[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)
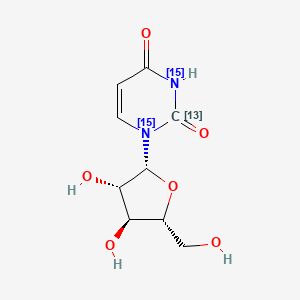
![Methyl 2-(6-(3,3-dimethylbutanoyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13726655.png)


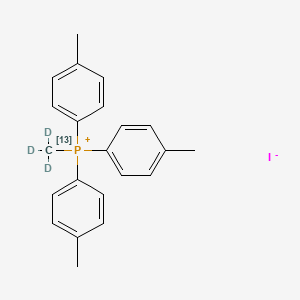
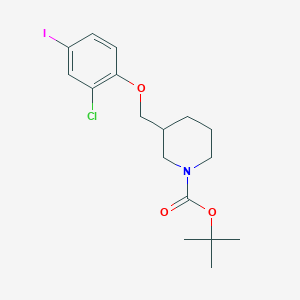
![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
